2,2-DIFLUOROETHYL METHACRYLATE

Description

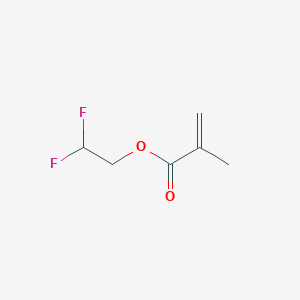

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-4(2)6(9)10-3-5(7)8/h5H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHBCZKGLXRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557699 | |

| Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-49-8 | |

| Record name | 2,2-Difluoroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Difluoroethyl Methacrylate

Direct Esterification Routes

Direct esterification represents a conventional approach to synthesizing esters, typically involving the reaction of a carboxylic acid with an alcohol.

Reaction of 2,2-Difluoroethanol (B47519) with Methacrylic Acid

The synthesis of 2,2-difluoroethyl methacrylate (B99206) can be accomplished through the direct esterification of 2,2-difluoroethanol with methacrylic acid. google.comzhishangchemical.com This method aligns with the principles of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. utripoli.edu.ly

Indirect Synthesis Pathways

Indirect routes offer an alternative for synthesizing 2,2-difluoroethyl methacrylate, notably by avoiding the initial synthesis of 2,2-difluoroethanol and instead using a halogenated precursor.

Reaction of Halogenated Ethanes with Methacrylic Acid Salts

A more direct, single-process method involves the reaction of a halogenated ethane (B1197151) with a salt of methacrylic acid. google.com This pathway circumvents the need to first convert the halogenated ethane into 2,2-difluoroethanol, thereby streamlining the production process. google.com The general reaction involves a halogenated ethane with the formula CHF₂CH₂X (where X can be Chlorine, Bromine, or Iodine) reacting with a methacrylate salt. google.com

This reaction is typically conducted at elevated temperatures, generally in the range of 100-250°C, with a more preferred range being 120-220°C. google.com Temperatures below 100°C result in a slow reaction rate, while temperatures exceeding 250°C can lead to side reactions and degradation of the solvent. google.com

The choice of the methacrylic acid salt is critical for this synthesis. Alkali metal and alkaline earth metal salts are employed as the nucleophilic reagent that displaces the halide from the difluoroethane derivative. google.comut.ac.irlibretexts.orgresearchgate.net Specifically, salts containing sodium (Na), potassium (K), calcium (Ca), and magnesium (Mg) have been identified as suitable for this reaction. google.com The reactivity and solubility of these salts in the reaction medium are important factors for an efficient conversion. google.com

| Metal Salt Cation | Type |

| Sodium (Na) | Alkali Metal |

| Potassium (K) | Alkali Metal |

| Calcium (Ca) | Alkaline Earth Metal |

| Magnesium (Mg) | Alkaline Earth Metal |

The reaction is carried out in the presence of an aprotic polar solvent. google.com These solvents possess a significant dipole moment and can dissolve salts, but they lack acidic protons (like O-H or N-H groups), meaning they cannot act as proton donors in hydrogen bonding. wikipedia.orgmasterorganicchemistry.com This characteristic is crucial as it leaves the methacrylate anion relatively "free" and more reactive in the solution. masterorganicchemistry.com

Examples of suitable aprotic polar solvents for this synthesis include γ-butyrolactone, dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427). google.com The effectiveness of the solvent is related to its ability to dissolve the methacrylate salt; higher solubility is preferable. google.com The solvent-to-reactant molar ratio is also an important parameter, with a suggested range of 0.5 to 15 moles of solvent per mole of the halogenated ethane raw material. google.com

| Solvent | Classification | Boiling Point (°C) |

| γ-Butyrolactone | Aprotic Polar | 204-206 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 189 |

| Sulfolane | Aprotic Polar | 286 |

Due to the unsaturated nature of the methacrylate group, there is a risk of spontaneous polymerization, especially at the high temperatures required for the synthesis. nih.gov To prevent this undesired side reaction, a polymerization inhibitor is added to the reaction mixture. google.com These inhibitors function by reacting with and terminating any free radicals that could initiate a polymerization chain reaction. nih.gov

A commonly used inhibitor for this specific synthesis is hydroquinone. google.com The presence of such an inhibitor is essential to ensure that the desired monomer, this compound, is obtained in high yield without being consumed by polymerization. google.comnih.gov

Optimization of Reaction Parameters (e.g., Temperature)

The synthesis of this compound can be achieved through various methods, with the optimization of reaction parameters being crucial for maximizing yield and purity. One common approach is the esterification of methacrylic acid with 2,2-difluoroethanol. zhishangchemical.comgoogle.com Another method involves the reaction of a halogenated ethane with an alkaline or alkaline earth metallic salt of methacrylic acid. google.com

In the latter process, the reaction temperature is a critical parameter that significantly influences the reaction rate and the occurrence of side reactions. google.com Research has indicated that a preferable temperature range for this reaction is between 100°C and 250°C. Temperatures below 100°C result in a slow reaction rate, while temperatures exceeding 250°C can lead to an increase in side reactions and potential degradation of the solvent. google.com For optimal results, a more specific temperature range of 120°C to 220°C has been suggested. google.com

The choice of solvent also plays a significant role. Aprotic polar solvents such as γ-butyrolactone, dimethyl sulfoxide, and sulfolane are often employed in this synthesis. google.com The presence of a polymerization inhibitor, like hydroquinone, is also essential to prevent the undesired polymerization of the methacrylate monomer during the synthesis. google.com

The optimization of these parameters—temperature, solvent, and the use of inhibitors—is key to achieving a high-yield and efficient synthesis of this compound. The following table summarizes the optimized reaction parameters found in the literature.

| Parameter | Optimized Range/Value | Rationale |

| Temperature | 120°C - 220°C | Balances reaction rate and minimizes side reactions. google.com |

| Solvent | Aprotic Polar (e.g., γ-butyrolactone, DMSO) | Facilitates the reaction between the reactants. google.com |

| Inhibitor | Hydroquinone | Prevents premature polymerization of the monomer. google.com |

Comparative Analysis of Synthetic Efficiencies and Selectivity

The synthesis of this compound can be approached through different synthetic routes, primarily direct esterification and nucleophilic substitution. Each method presents distinct advantages and disadvantages concerning efficiency and selectivity.

Direct Esterification: This method involves the reaction of methacrylic acid with 2,2-difluoroethanol. zhishangchemical.comgoogle.com It is a straightforward approach to producing the desired ester. The efficiency of this reaction is highly dependent on the catalytic process used and the effective removal of water, a byproduct that can shift the equilibrium back towards the reactants.

The selectivity of the nucleophilic substitution reaction is influenced by the choice of solvent and temperature, as discussed in the previous section. The use of aprotic polar solvents enhances the nucleophilicity of the methacrylate salt, promoting the desired substitution reaction over potential elimination reactions. google.com

A comparative analysis of the two primary synthetic routes is presented in the table below:

| Synthetic Route | Reactants | Key Advantages | Key Challenges |

| Direct Esterification | Methacrylic Acid + 2,2-Difluoroethanol | Straightforward reaction pathway. zhishangchemical.comgoogle.com | Equilibrium-limited; requires efficient water removal. |

| Nucleophilic Substitution | 2,2-Difluorohalogenated Ethane + Methacrylic Acid Salt | Can be a single-step process, potentially higher overall efficiency. google.com | Requires careful control of reaction conditions (temperature, solvent) to ensure high selectivity. google.com |

Ultimately, the choice of synthetic methodology depends on factors such as the availability and cost of starting materials, desired production scale, and the required purity of the final product. The nucleophilic substitution route offers a potentially more direct and efficient process, provided that the reaction parameters are carefully optimized to maximize selectivity and yield. google.com

Polymerization Principles and Advanced Techniques for 2,2 Difluoroethyl Methacrylate

Fundamental Polymerization Mechanisms

The polymerization of 2,2-Difluoroethyl Methacrylate (B99206), like other vinyl monomers, is predominantly achieved through chain-growth polymerization, where monomers sequentially add to an active center. numberanalytics.comwikipedia.org This process is characterized by distinct stages: initiation, propagation, and termination. numberanalytics.comwikipedia.org Free radical polymerization is a common and robust method for polymerizing methacrylate monomers. fujifilm.com

Free Radical Polymerization Kinetics and Thermodynamics

The kinetics of free radical polymerization are governed by the rates of the elementary steps of initiation, propagation, chain transfer, and termination. The presence of electron-withdrawing fluorine atoms in the ethyl group of DFEMA influences the electron density of the methacrylate double bond, thereby affecting the monomer's reactivity and the kinetics of these steps. For related fluorinated methacrylates, kinetic analyses are crucial for efficient copolymer synthesis. dergipark.org.tr

The initiation of polymerization involves the generation of active species, typically free radicals, from an initiator molecule. numberanalytics.comresolvemass.ca This can be achieved through thermal decomposition or photolysis. fujifilm.com The choice of initiator is critical as it affects the polymerization rate and the final polymer properties. numberanalytics.com

For methacrylates, two common classes of thermal initiators are azo compounds and organic peroxides. fujifilm.com

Azo Initiators: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. fujifilm.comdergipark.org.tr It is favored in many research settings due to its first-order decomposition kinetics, which are largely unaffected by the solvent. fujifilm.com

Peroxide Initiators: Benzoyl peroxide (BPO) is another common thermal initiator that splits at its weak oxygen-oxygen bond to form two benzoyloxy radicals. dergipark.org.tr These can subsequently lose carbon dioxide to form phenyl radicals. fujifilm.com

The selection of an initiator is often based on the desired polymerization temperature, which is guided by the initiator's half-life. The half-life is the time required for half of the initiator to decompose at a specific temperature. For instance, AIBN has a 10-hour half-life temperature of 65 °C, making it suitable for polymerizations in that temperature range. fujifilm.com

| Initiator Type | Example | Common Decomposition Temperature | Notes |

| Azo Compound | 2,2'-Azobisisobutyronitrile (AIBN) | 60-80 °C | Decomposition rate is not sensitive to solvent polarity. fujifilm.com |

| Organic Peroxide | Benzoyl Peroxide (BPO) | 70-95 °C | Can be susceptible to induced decomposition. fujifilm.comchem-soc.si |

| Photoinitiator | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Room Temperature (with light) | Often used for biocompatible applications and hydrogel formation. |

This table presents common initiators used in radical polymerization, applicable to methacrylate monomers.

Following initiation, the propagation step consists of the rapid and sequential addition of monomer molecules to the growing polymer radical. numberanalytics.comresolvemass.ca This process forms the long polymer chain. wikipedia.org The regioselectivity of this addition is typically "head-to-tail," where the radical adds to the CH₂ group of the monomer, creating a more stable tertiary radical on the quaternary carbon. libretexts.org

The rate of propagation is defined by the propagation rate constant, kp. For fluorinated acrylates, the propagation kinetics can be complex, and computational studies using methods like Density Functional Theory (DFT) have been employed to determine rate constants for self- and cross-propagation in copolymerization systems. dergipark.org.tr The rate of polymerization generally increases with higher monomer and initiator concentrations. mdpi.com

Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). wikipedia.orgopen.edu This process terminates the growth of one polymer chain while creating a new radical that can initiate the growth of another. open.edu While this terminates the kinetic chain, the radical activity is preserved.

Chain transfer reactions are critical for controlling the molecular weight of the final polymer; an increase in the concentration of a CTA leads to the formation of shorter polymer chains. open.eduasianpubs.org The ratio of the chain transfer rate constant (k_tr) to the propagation rate constant (k_p) is known as the chain transfer constant (C_s). Mercaptans are commonly used as effective chain transfer agents in radical polymerization. google.com The activation energy for chain transfer is typically higher than for propagation, meaning that an increase in polymerization temperature can lead to a greater degree of chain transfer and a reduction in polymer molecular weight. mdpi.com

Termination is the final stage of chain-growth polymerization, where the active centers of growing polymer chains are deactivated, leading to the formation of a stable, "dead" polymer. numberanalytics.comresolvemass.ca In radical polymerization, termination typically occurs through the reaction of two growing polymer radicals. open.edu There are two primary mechanisms for bimolecular termination:

Combination (or Coupling): Two polymer radicals join to form a single, longer polymer chain. The head-to-head linkage formed at the junction is a characteristic feature of this mechanism. open.edu

Disproportionation: One polymer radical abstracts a hydrogen atom from the other. This results in two dead polymer chains: one with a saturated chain end and another with a terminal double bond (unsaturation). open.eduresearchgate.net

For polymethacrylates, including the closely related Poly(methyl methacrylate) (PMMA), termination occurs through a combination of both mechanisms, but disproportionation is the predominant pathway, especially at higher temperatures. open.eduresearchgate.netlibretexts.org

Chain Transfer Processes

Controlled Radical Polymerization (CRP) Methodologies

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight distribution and polymer architecture, a set of techniques known as Controlled Radical Polymerization (CRP) or Reversible Deactivation Radical Polymerization (RDRP) has been developed. mdpi.com These methods introduce a dynamic equilibrium between active, propagating radicals and a much larger population of dormant species, which minimizes irreversible termination reactions. cmu.edu

For fluorinated monomers like DFEMA, CRP techniques are particularly valuable for synthesizing well-defined polymers and complex architectures like block copolymers. researchgate.netresearchgate.net One of the most versatile CRP methods is Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization. mdpi.com RAFT has been successfully used to synthesize block copolymers containing a poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) block, demonstrating its applicability to structurally similar monomers. researchgate.netmdpi.com The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molar mass distributions. mdpi.com

Another powerful CRP technique is Atom Transfer Radical Polymerization (ATRP), which typically uses a transition metal complex (e.g., copper with a ligand) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. cmu.edu ATRP has been effectively used for the controlled polymerization of various methacrylates, including 2,2,2-trifluoroethyl methacrylate (TFEMA), yielding polymers with low polydispersity. mdpi.comresearchgate.net These controlled methodologies enable the precise design of fluorinated polymers for advanced applications.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Ionic Polymerization Considerations

Ionic polymerization, particularly anionic polymerization, is a well-established method for producing highly stereoregular polymers like isotactic and syndiotactic poly(methyl methacrylate) (PMMA). mdpi.com This technique offers precise control over molecular weight and results in very narrow molecular weight distributions. cas.cn

The anionic polymerization of methacrylates is typically initiated by organometallic compounds (like Grignard reagents) or metal-free systems in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). mdpi.comcas.cn For instance, the initiation of methyl methacrylate (MMA) with tetramethylammonium–triphenylmethide in THF at -78 °C produces PMMA with polydispersities below 1.1. cas.cn The living nature of these polymerizations allows for the synthesis of block copolymers and other complex architectures.

While specific studies on the ionic polymerization of 2,2-difluoroethyl methacrylate were not identified in the search results, the presence of the electron-withdrawing fluorine atoms on the ethyl group could influence the reactivity of the monomer. The principles established for MMA polymerization, such as the need for highly purified reagents and inert atmospheric conditions, would be critical. The choice of initiator and solvent system would be paramount in controlling the stereochemistry (tacticity) and preventing side reactions. mdpi.comcas.cn

Polymerization Conditions and Their Influence

Solvent Effects on Polymerization Kinetics

The choice of solvent can significantly impact the kinetics of radical polymerization, especially for functional monomers capable of specific interactions like hydrogen bonding. mdpi.comresearchgate.net For hydroxyl-containing methacrylates like 2-hydroxyethyl methacrylate (HEMA), the solvent choice affects both the copolymer composition and the propagation rate coefficient. mdpi.comresearchgate.net

For example, in the copolymerization of HEMA and butyl methacrylate (BMA), solvents like n-butanol and dimethylformamide (DMF) reduce the relative reactivity of HEMA compared to bulk polymerization. mdpi.com This is attributed to the disruption of intermolecular hydrogen bonds between HEMA molecules by the polar solvent. mdpi.com Conversely, a non-polar solvent like xylene can enhance HEMA's relative reactivity. researchgate.net

Although this compound does not possess a hydroxyl group for hydrogen bonding, the polar C-F bonds in its structure can lead to significant dipole-dipole interactions with solvent molecules. Aprotic polar solvents, such as dimethyl sulfoxide (B87167) or γ-butyrolactone, are used in the synthesis of the monomer itself. google.com Similar solvents could influence polymerization kinetics by solvating the monomer and the growing polymer chain, potentially affecting propagation and termination rates. The study of solvent effects on the tacticity of PMMA polymerization has shown that fluoroalcohols can promote syndiotacticity through hydrogen-bonding interactions with the monomer and the growing chain. This highlights the sensitivity of methacrylate polymerization to specific solvent interactions.

Table 2: Influence of Solvent on HEMA Copolymerization Reactivity

| Solvent | Effect on HEMA Reactivity (vs. Bulk) | Probable Cause | Reference |

|---|---|---|---|

| n-Butanol | Reduced | Disruption of H-bonding | mdpi.com |

| Dimethylformamide (DMF) | Reduced | Disruption of H-bonding | mdpi.com |

Temperature and Pressure Control

Pressure can also influence polymerization processes and the physical properties of the resulting polymer. For instance, the glass transition temperature of poly(methyl methacrylate) films can be altered by CO2 pressure, a phenomenon known as pressure-induced devitrification. aps.org While high-pressure polymerization is a specialized field, standard polymerizations are typically conducted at atmospheric pressure. For the production of this compound, the synthesis reaction is carried out at elevated temperatures, between 100-250 °C, to achieve a sufficient reaction rate. google.com Polymerization of this monomer would likely be conducted within a temperature range suitable for the chosen initiation system, for example, 60-90 °C for common azo or peroxide initiators.

Monomer Concentration Effects

The concentration of the monomer is a key factor that affects the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer. cmu.edumdpi.com In general, a higher initial monomer concentration leads to a higher rate of polymerization because the frequency of propagation events (a monomer adding to a growing chain) increases. cmu.edu

Studies on methacrylate polymerization have shown that increasing the monomer concentration can lead to an increase in both conversion and the molecular weight of the polymer. cmu.edu However, this can also be accompanied by an increase in the polydispersity, indicating less control over the polymer chain lengths. cmu.edu This effect is partly due to the increased viscosity of the reaction medium at higher concentrations and the associated autoacceleration (Trommsdorff–Norrish effect), where termination reactions are hindered. The heat generated during exothermic polymerization is also more difficult to dissipate at high concentrations, leading to temperature increases that further accelerate the reaction. cmu.edu In copolymerization systems, the monomer feed ratio directly controls the composition of the resulting copolymer, and this relationship is described by monomer reactivity ratios. chem-soc.si

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | - |

| Poly[N‐(2,2‐difluoroethyl)acrylamide] | P2F |

| Trithiocarbonates | - |

| Dithioesters | - |

| Dithiocarbamates | - |

| Xanthates | - |

| Atom Transfer Radical Polymerization | ATRP |

| Reversible Addition-Fragmentation Chain Transfer | RAFT |

| 2-(Dimethylamino)ethyl methacrylate | DMAEMA |

| Oligo(ethylene oxide) methyl ether methacrylate | OEOMA |

| Poly(2-hydroxyethyl methacrylate) | PHEMA |

| Copper(I) Bromide | CuBr |

| 2,2′-Bipyridine | - |

| Poly(methyl methacrylate) | PMMA |

| Tetrahydrofuran | THF |

| Tetramethylammonium–triphenylmethide | - |

| 2-Hydroxyethyl Methacrylate | HEMA |

| Butyl Methacrylate | BMA |

| n-Butanol | - |

| Dimethylformamide | DMF |

| Xylene | - |

| Dimethyl Sulfoxide | - |

| γ-Butyrolactone | - |

| Carbon Dioxide | CO2 |

| Styrene | - |

Advanced Polymerization Techniques

Advanced polymerization techniques offer precise control over polymer architecture, molecular weight, and particle morphology. These methods are crucial for developing materials with tailored properties for specialized applications. For fluorinated polymers, these techniques can be particularly important for controlling the self-assembly and final properties of the material. However, a comprehensive review of publicly available scientific literature reveals a notable lack of specific research focused on the application of dispersion polymerization, emulsion polymerization, and polymerization-induced self-assembly (PISA) to the monomer this compound.

In contrast, significant research has been conducted on its structural analogue, N-(2,2-difluoroethyl)acrylamide (DFEA), particularly in the context of self-assembly for biomedical applications. The findings for poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) provide the closest available insights into how a polymer containing the 2,2-difluoroethyl group behaves in advanced polymerization systems. acs.orgnih.govfigshare.comacs.orgcuni.cz

Dispersion Polymerization

Dispersion polymerization is a heterogeneous technique where the monomer is soluble in the reaction medium, but the resulting polymer is not. The polymerization is conducted in the presence of a steric stabilizer, which prevents the aggregation of the precipitating polymer particles, resulting in a stable dispersion of uniform polymer spheres.

A direct investigation into the dispersion polymerization of this compound has not been reported in the reviewed scientific literature. Research on similar monomers, such as 2,2,2-trifluoroethyl methacrylate (TFEMA), demonstrates successful polymerization via Reversible Addition-Fragmentation chain-transfer (RAFT) dispersion polymerization to form various nano-objects through polymerization-induced self-assembly (PISA). nih.gov One study noted that some fluorinated methacrylates are unsuitable for aqueous dispersion PISA due to their very low solubility in water, a factor that could potentially be relevant for this compound as well. acs.org

Emulsion Polymerization

Emulsion polymerization involves the polymerization of a monomer within micelles suspended in a continuous phase, typically water. The monomer is sparingly soluble in water, and the process is initiated by a water-soluble initiator, leading to the formation of a stable polymer latex.

Specific research detailing the emulsion polymerization of this compound could not be found in the available literature. This technique is widely applied to other methacrylate monomers, such as methyl methacrylate and 2-hydroxyethyl methacrylate, to produce polymer nanoparticles. nih.govmdpi.comunwahas.ac.idfrontiersin.org For these systems, factors like initiator and surfactant concentration are critical in controlling particle size and molecular weight. unwahas.ac.id Without dedicated studies, the specific conditions and outcomes for the emulsion polymerization of this compound remain uncharacterized.

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles of various morphologies (e.g., spheres, worms, vesicles) at high concentrations. nih.govmdpi.comnih.gov The process typically involves chain-extending a soluble polymer block (a macro-chain transfer agent or macroinitiator) with a second monomer that is soluble in the reaction medium but whose corresponding polymer block is insoluble. As this second block grows, it becomes insoluble and drives the in-situ self-assembly of the amphiphilic block copolymer.

There are no specific reports on the use of this compound as the core-forming block in a PISA formulation. However, extensive research has been performed on the thermoresponsive polymer made from its acrylamide (B121943) analogue, poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA). nih.govfigshare.comcuni.cz In these studies, amphiphilic diblock copolymers are synthesized, typically using a hydrophilic block like poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) or poly(2-methyl-2-oxazoline) (PMeOx). nih.govfigshare.com The PDFEA block is thermoresponsive, meaning its solubility in water changes with temperature. This property allows for controlled self-assembly of the copolymers into nanogels upon heating in an aqueous solution. nih.govfigshare.com

The characteristics of these PDFEA-based systems highlight the potential for fluorinated polymers to act as stimuli-responsive components in self-assembling systems. The particle size of the resulting nanogels is dependent on the copolymer composition, particularly the length of the thermoresponsive PDFEA block. nih.govfigshare.com

Table of Research Findings for Self-Assembled Copolymers Containing a Poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) Block

The following table summarizes findings from studies on the acrylamide analogue of the subject compound, demonstrating its use in forming self-assembled nanostructures. No equivalent data is available for this compound.

| Hydrophilic Block | Thermoresponsive Block | Polymerization Method | Self-Assembly Trigger | Resulting Morphology | Application Focus | Reference |

| Poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) | Poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) | RAFT Polymerization | Heating in aqueous solution | Nanogels | 19F MRI Contrast Agent | nih.govfigshare.com |

| Poly(2-methyl-2-oxazoline) (PMeOx) | Poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) | Not specified in abstract | Heating in aqueous solution | Nanogels (~120 nm) | 19F MRI Contrast Agent | nih.govfigshare.com |

| Poly(N-(2-fluoroethyl)acrylamide) | Not applicable (homopolymer) | Not specified in abstract | Not applicable | Water-soluble polymer | Biomedical | acs.org |

| Poly(ethylene glycol) (PEG) | Poly(N-(2,2,2-trifluoroethyl)acrylamide) (PTFEAM) | RAFT Dispersion PISA | In-situ polymerization | Spheres, Worms, Vesicles | 19F MRI Nanotracer | acs.orgacs.org |

Copolymerization Strategies and Resulting Macromolecular Architectures of 2,2 Difluoroethyl Methacrylate

Statistical Copolymerization

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. The properties of these copolymers can be finely tuned by adjusting the ratio of the comonomers.

With Hydrophilic Comonomers

The copolymerization of DFEMA with hydrophilic monomers is a key strategy for creating amphiphilic materials that can self-assemble in aqueous environments. These copolymers balance the hydrophobicity of the fluorinated segments with the water-solubility of the hydrophilic units.

A notable example involves the synthesis of amphiphilic diblock copolymers composed of a hydrophilic poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) block and a thermoresponsive poly[N-(2,2-difluoroethyl)acrylamide] (PDFEAM) block. dergipark.org.tr While this example uses an acrylamide (B121943) derivative of the difluoroethyl monomer, the principle of combining a highly water-soluble, biocompatible block like PHPMA with a fluorinated, environmentally sensitive block is a central theme. dergipark.org.tr The resulting copolymers are designed to self-assemble into nanoparticles in water, with the PHPMA block forming a hydrophilic corona that provides a "stealth" effect, potentially hiding the nanoparticles from the immune system. dergipark.org.tr

With Thermoresponsive Comonomers

Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). The copolymerization of DFEMA with thermoresponsive monomers can modulate this transition temperature and introduce fluorine-specific properties.

Fluorinated acrylamides, such as N-(2,2-difluoroethyl)acrylamide (F2EA), have been copolymerized with N,N-dimethylaminoethyl methacrylate (B99206) (DMA) to yield thermoresponsive random copolymers. researchgate.net These copolymers exhibit an inherent LCST that can be precisely controlled by varying the chemical composition. researchgate.net Similarly, copolymers based on 2,2,2-trifluoroethyl methacrylate (a close analog of DFEMA) and DMA have been shown to be thermosensitive with an LCST that can be dramatically shifted by external stimuli like bubbling with different gases. ekb.eg This suggests that copolymers of DFEMA would likely exhibit similar tunable thermoresponsive behavior.

The research findings on related fluorinated polymers indicate that the incorporation of DFEMA into a thermoresponsive polymer architecture is a viable strategy for fine-tuning the LCST.

With Redox-Responsive Comonomers

Redox-responsive polymers contain functional groups that can be oxidized or reduced, leading to changes in their physical and chemical properties, such as solubility or conformation. Ferrocene (B1249389) is a classic example of a redox-active moiety used in polymer science. mdpi.com The ferrocene unit (Fe²⁺) is hydrophobic, but upon oxidation to the ferrocenium (B1229745) cation (Fe³⁺), it becomes hydrophilic. mdpi.com

This principle has been applied to create redox-responsive materials from fluorinated polymers. For example, researchers have modified thermoresponsive copolymers containing poly[N-(2,2-difluoroethyl)acrylamide] (PDFEAM) with ferrocene groups. researchgate.net In these systems, the copolymer self-assembles into nanoparticles. The oxidation of the hydrophobic ferrocene groups to hydrophilic ferrocenium ions can trigger the disassembly of these nanoparticles. researchgate.net While this was achieved through post-polymerization modification, the direct copolymerization of DFEMA with a ferrocene-containing methacrylate monomer is a feasible route to synthesize redox-responsive copolymers. rsc.org Such copolymers could form smart materials that respond to changes in the redox environment. researchgate.netrsc.org

Reactivity Ratio Determinations in Copolymerization

The reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂). uni-bayreuth.de These values determine the composition and sequence distribution of the resulting copolymer. researchgate.net Standard methods for determining reactivity ratios include the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods, which are applied to copolymerization data at low monomer conversion. researchgate.net

Computational studies, such as those using density functional theory (DFT), have also been employed to predict the kinetics and reactivity ratios for the copolymerization of fluorinated acrylates with conventional monomers like methyl methacrylate (MMA), especially when experimental data is limited. dergipark.org.tr For the copolymerization of MMA with 2-perfluorooctyl ethyl methacrylate, DFT calculations showed that the fluorinated monomer had a higher reactivity ratio than MMA. dergipark.org.tr Generally, the presence of electron-withdrawing fluorine atoms can significantly influence the reactivity of the methacrylate double bond. researchgate.net

Table 1: Reactivity Ratios for Selected Methacrylate Comonomer Pairs (for reference) This table provides examples of reactivity ratios for other monomer systems to illustrate typical values, as specific data for DFEMA was not found.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method |

|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Conventional Radical |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | Fineman-Ross, Kelen-Tudos |

| Styrene | Dodecyl Methacrylate | 0.52 | 0.42 | 1H NMR analysis |

Block Copolymer Synthesis

Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers. These materials can microphase-separate to form ordered nanostructures. Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing well-defined block copolymers.

Di- and Triblock Copolymers

The synthesis of di- and triblock copolymers containing DFEMA allows for the creation of well-defined amphiphilic or multi-responsive materials. These controlled polymerization methods enable precise control over molecular weight, composition, and architecture.

Diblock Copolymers: Diblock copolymers featuring a DFEMA-based block have been synthesized primarily for biomedical applications. For instance, amphiphilic diblock copolymers have been prepared with a hydrophilic block, such as poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) or poly(2-methyl-2-oxazoline) (PMeOx), and a thermoresponsive block of poly[N-(2,2-difluoroethyl)acrylamide] (PDFEAM). dergipark.org.tr These were synthesized via sequential RAFT polymerization. dergipark.org.tr The resulting copolymers are soluble in water at room temperature but self-assemble into core-shell nanoparticles upon heating above the transition temperature of the fluorinated block. dergipark.org.tr

Triblock Copolymers: Triblock copolymers offer more complex architectures and properties. ABA-type triblock copolymers, where A is a hydrophobic block and B is a hydrophilic block, or vice versa, can form physical hydrogels or other interesting self-assembled structures. The synthesis of triblock copolymers can be achieved by sequential monomer addition using techniques like ATRP or RAFT. For example, a bifunctional initiator can be used to grow two outer blocks from a central block. While specific examples detailing triblock copolymers of DFEMA were not prominent in the search, the synthesis of thermoresponsive triblock copolymers for applications like 19F Magnetic Resonance Imaging tracers has been reported, demonstrating the utility of this architecture. researchgate.net The general principles of using living polymerization techniques are readily applicable to create triblock structures containing a PDFEMA block.

Table 2: Examples of Block Copolymers Synthesized via Controlled Radical Polymerization

| Copolymer Architecture | Polymer Blocks | Polymerization Method |

|---|---|---|

| Diblock | Poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide] | RAFT |

| Diblock | Poly(2-methyl-2-oxazoline)-block-poly[N-(2,2-difluoroethyl)acrylamide] | RAFT |

| Diblock | Poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) | RAFT |

| Triblock | Poly(isoprene)-block-poly(styrene)-block-poly(methyl methacrylate) (Tapered) | Anionic & ATRP |

Amphiphilic Block Copolymers and Micelle Formation

Amphiphilic block copolymers are macromolecules composed of distinct hydrophilic (water-loving) and hydrophobic (water-repelling) polymer segments linked together. In a selective solvent, typically water, these copolymers can self-assemble into ordered nanostructures, most commonly micelles. cmu.edu These micelles consist of a core formed by the insoluble hydrophobic blocks, shielded from the aqueous environment by a corona of the soluble hydrophilic blocks. cmu.eduresearchgate.net

A hypothetical amphiphilic diblock copolymer could be synthesized by sequentially polymerizing a hydrophilic monomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMA), and then DFEMA. The resulting PPEGMA-b-PDFEMA copolymer would be expected to form micelles in an aqueous solution. The critical micelle concentration (CMC), the minimum concentration at which micelles form, would depend on factors like the relative lengths of the hydrophilic and hydrophobic blocks and the temperature. zhaw.ch The fluorinated core of such micelles could serve as a nano-environment for encapsulating hydrophobic molecules.

Table 1: Hypothetical Components of a DFEMA-Based Amphiphilic Block Copolymer

| Component | Role | Example Monomer |

| Hydrophilic Block | Forms the micelle corona, ensures water solubility. | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) |

| Hydrophobic Block | Forms the micelle core, provides a hydrophobic domain. | 2,2-Difluoroethyl Methacrylate (DFEMA) |

The process of micelle formation is dynamic and can be influenced by external stimuli if responsive blocks are incorporated. researchgate.net For example, thermoresponsive polymers can be used to trigger the self-assembly or disassembly of micelles with changes in temperature. mdpi.com

Graft Copolymerization

Graft copolymers are a class of branched polymers where one or more side chains (the graft) are chemically attached to a main polymer chain (the backbone). This architecture allows for the combination of distinct properties from the backbone and the grafted chains. There are three primary methods for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through". nih.gov

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone.

"Grafting from" uses initiating sites along the polymer backbone to grow the graft chains in situ.

"Grafting through" involves the polymerization of macromonomers (polymer chains with a polymerizable end group).

Grafting is a versatile technique for modifying the surface properties of materials. For instance, monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) have been successfully grafted onto natural polymers such as cellulose (B213188) and chitosan (B1678972) to impart new functionalities. core.ac.ukscirp.orgresearchgate.net These modifications can alter properties like thermal stability, surface morphology, and biocompatibility. core.ac.ukmdpi.com

While specific research detailing the graft copolymerization of this compound is limited in the provided sources, the general principles of radical polymerization suggest its feasibility. DFEMA could be grafted from a polymer backbone containing initiation sites, or a DFEMA-based macromonomer could be copolymerized with another monomer to form a graft copolymer. Such a modification would be expected to introduce a fluorinated, hydrophobic surface onto the original polymer backbone. For example, grafting DFEMA onto a hydrophilic backbone like cellulose could create an amphiphilic material with applications in areas requiring controlled surface wettability.

Network Polymerization and Hydrogel Formation

Network polymerization involves the linking of polymer chains to form a three-dimensional network structure. When the polymer chains are hydrophilic, the resulting network can absorb and retain large amounts of water or biological fluids, forming a hydrogel. nih.govscispace.com Hydrogels are soft, elastic materials with a wide range of applications in biomedicine and biotechnology. mdpi.comnih.gov

The properties of hydrogels, such as their swelling ratio, mechanical strength, and porous structure, can be tuned by controlling the polymer composition and the crosslinking density. Stimuli-responsive hydrogels can be designed to undergo volume changes in response to external signals like temperature, pH, or light. rsc.org

Fluorinated monomers are being explored for the creation of advanced hydrogels. For example, thermoresponsive nanogels have been synthesized using a thermosensitive poly[N(2,2-difluoroethyl) acrylamide] (PDFEA) block. mdpi.com These nanogels exhibit controlled self-assembly upon heating. Similarly, gelatin-based hydrogels have been made detectable for 19F Magnetic Resonance Imaging (MRI) by incorporating N-(2,2-difluoroethyl)acrylamide (DFEA). dntb.gov.uadntb.gov.ua

Although these examples use the acrylamide analogue (DFEA), it is conceivable that this compound could be used as a comonomer or crosslinker in the formation of hydrogels. Copolymerizing DFEMA with a hydrophilic monomer like 2-hydroxyethyl methacrylate (HEMA) and a crosslinking agent could yield a fluorinated hydrogel. The incorporation of the difluoroethyl groups would likely influence the hydrogel's swelling behavior, mechanical properties, and its interaction with biological molecules.

Table 2: Potential Components for a DFEMA-Containing Hydrogel

| Component | Function | Example Compound |

| Primary Monomer | Forms the main hydrophilic polymer network. | 2-Hydroxyethyl Methacrylate (HEMA) |

| Comonomer | Modifies the properties of the hydrogel. | This compound (DFEMA) |

| Crosslinker | Creates the three-dimensional network structure. | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization process. | Ammonium Persulfate (APS) |

Architectural Control via Living Polymerization Techniques

Living polymerizations are chain polymerization processes that proceed in the absence of irreversible chain-termination and chain-transfer steps. These techniques offer unprecedented control over polymer molecular weight, molecular weight distribution (polydispersity), and complex macromolecular architectures. cmu.edunih.gov The most prominent methods for controlled/living radical polymerization (CRP) include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govcmu.edu

These methods have proven to be powerful tools for synthesizing a wide variety of polymers from methacrylate monomers with complex, well-defined architectures such as block, graft, and star copolymers. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is based on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper-based). cmu.educmu.edu ATRP is highly effective for a broad range of monomers, including methacrylates, and allows for the synthesis of polymers with low polydispersity. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization achieves control through the use of a dithio compound as a chain transfer agent. This process is compatible with a vast array of functional monomers and reaction conditions, making it arguably the most versatile CRP method. cmu.edursc.org

The application of these living polymerization techniques to fluorinated methacrylates is well-established. For example, RAFT has been used to synthesize block copolymers of 2,2,2-trifluoroethyl methacrylate (TFEMA). mdpi.com Although specific studies focusing on the architectural control of this compound polymers using these techniques are not detailed in the provided search results, the general versatility of ATRP and RAFT suggests they would be highly effective. By employing these methods, one could synthesize DFEMA-based polymers with precisely controlled chain lengths and create complex architectures like diblock (A-B), triblock (A-B-A), or star-shaped polymers incorporating DFEMA segments. cmu.edu This level of control is crucial for tailoring the final properties of the material for specific, high-performance applications.

Table 3: Comparison of Living Radical Polymerization Techniques for Methacrylates

| Technique | Key Components | Advantages for Architectural Control |

| ATRP | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand | Well-controlled synthesis of block and star polymers. Good for methacrylates. |

| RAFT | Monomer, Initiator (e.g., AIBN), RAFT Agent (Dithio compound) | Highly versatile, wide monomer scope, tolerant to many functional groups, suitable for various architectures. |

Advanced Applications of 2,2 Difluoroethyl Methacrylate Polymers

Polymers for Sensing and Responsive Materials

The incorporation of 2,2-difluoroethyl methacrylate (B99206) into polymer chains allows for the creation of materials that can respond to external stimuli. This responsiveness is a key feature for developing smart materials for a variety of sensing applications.

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often called "smart" polymers, can undergo significant changes in their physical properties in response to small changes in their environment. acs.org These changes can include alterations in water solubility, shape, or volume.

Polymers containing 2,2-difluoroethyl methacrylate can exhibit thermoresponsive behavior, meaning their properties change with temperature. Specifically, they can display a Lower Critical Solution Temperature (LCST), where the polymer is soluble in a solvent below this temperature and becomes insoluble above it. rsc.orgrsc.org This phase transition is reversible. rsc.org

Mechanism: Below the LCST, hydrogen bonds between the polymer and water molecules keep the polymer dissolved. rsc.org As the temperature increases, these interactions weaken, and polymer-polymer interactions become more favorable, leading to aggregation and phase separation. rsc.orgrsc.org

Research Findings:

Copolymers of N-(2,2-difluoroethyl)acrylamide (a structurally similar monomer) and hydrophilic monomers like poly[N-(2-hydroxypropyl)methacrylamide] (PHPMA) or poly(2-methyl-2-oxazoline) (PMOX) have been synthesized. mdpi.com These diblock copolymers self-assemble into nanoparticles at body temperature, demonstrating their potential for biomedical applications. mdpi.com

The thermoresponsive character of these polymers is influenced by the surrounding medium. For instance, the ionic strength of a solution, such as in a phosphate-buffered saline (PBS) environment, can affect the LCST. mdpi.com

Poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA) is a non-ionic homopolymer that exhibits LCST thermoresponsiveness. rsc.org Studies comparing pDFEA with other thermoresponsive polymers like poly[(N-isopropyl)acrylamide] (pNIPAM) have shown that pDFEA is a relatively new and atypical thermoresponsive acrylamide (B121943) due to its fluorine atoms. rsc.org These fluorine moieties make it a lipophilic hydrogen donor. rsc.org

| Polymer System | Key Monomers | Observed Property | Potential Application |

|---|---|---|---|

| poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide] | N-(2-hydroxypropyl)methacrylamide, N-(2,2-difluoroethyl)acrylamide | Self-assembles into nanoparticles at body temperature. mdpi.com | Drug delivery systems. mdpi.com |

| poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA) | N-(2,2-difluoroethyl)acrylamide | Exhibits LCST thermoresponsiveness. rsc.org | Injectable drug depots, switchable coatings. rsc.org |

Redox-responsive polymers are designed to change their structure or properties in response to a change in the redox potential of their environment. researchgate.net This is particularly relevant in biological systems where there are significant differences in redox states between extracellular and intracellular compartments. researchgate.net

Mechanism: These polymers typically incorporate redox-sensitive linkages, such as disulfide or diselenide bonds, into their structure. researchgate.netd-nb.info In a reducing environment, like the one found inside cells due to high concentrations of glutathione (B108866) (GSH), these bonds can be cleaved, leading to the disassembly of the polymer structure. d-nb.infonih.gov

Research Findings:

Diblock copolymers containing a poly[N-(2,2'-difluoroethyl)acrylamide] block have been developed. These polymers can self-assemble at body temperature and disassemble under oxidative conditions, such as the presence of reactive oxygen species (ROS). researchgate.net

Researchers have synthesized copolymers incorporating a fluorinated monomer and a redox-responsive cross-linker like bis(2-methacryloyl)oxyethyl disulfide (DSDMA). acs.orgnih.gov These systems can respond to reducing agents, triggering a change in the polymer's properties. nih.gov

The release of encapsulated substances from these redox-responsive systems can be triggered by the addition of a reducing agent like tris(2-carboxyethyl) phosphine (B1218219) hydrochloride. nih.gov

| Polymer System | Redox-Sensitive Linkage | Trigger for Response | Observed Effect |

|---|---|---|---|

| Diblock copolymers with poly[N-(2,2'-difluoroethyl)acrylamide] | Not specified | Reactive Oxygen Species (ROS) | Disassembly of self-assembled structures. researchgate.net |

| Copolymer with a fluorinated monomer and DSDMA | Disulfide bond | Tris(2-carboxyethyl) phosphine hydrochloride | Stimuli-responsive release of encapsulated drug. nih.gov |

Gas-responsive polymers are a class of smart materials that can respond to the presence or absence of specific gases. acs.orgresearchgate.net Copolymers containing fluorinated monomers have shown responsiveness to oxygen (O2) and nitrogen (N2).

Mechanism: The responsiveness is attributed to the interaction between O2 molecules and the fluorinated parts of the polymer. nih.gov This interaction can alter the polymer's thermoresponsive properties, such as its LCST. Purging with an inert gas like N2 can reverse this effect. researchgate.netnih.gov

Research Findings:

Copolymers of fluorinated acrylamide monomers, such as N-(2,2-difluoroethyl)acrylamide (F2EA), with N,N-dimethylaminoethyl methacrylate (DMA) have been synthesized. rsc.org These random copolymers are thermo-responsive and exhibit dual switchability towards O2 and carbon dioxide (CO2). rsc.org

The LCST of these copolymers can be precisely controlled by their chemical composition. researchgate.netrsc.org Bubbling O2 into an aqueous solution of these polymers can significantly increase the LCST. This change is reversible by purging with N2. nih.govrsc.org For a similar copolymer made with 2,2,2-trifluoroethyl methacrylate, the LCST increased from 24.5 °C to 55 °C upon O2 treatment. acs.orgnih.gov

| Copolymer System | Responsive Gas | Effect on LCST | Reversibility |

|---|---|---|---|

| Random copolymers of N-(2,2-difluoroethyl)acrylamide (F2EA) and N,N-dimethylaminoethyl methacrylate (DMA) | O2 / CO2 | LCST can be reversibly switched to different levels. rsc.org | Reversible by purging with a trigger gas. rsc.org |

| Copolymer of 2,2,2-trifluoroethyl methacrylate (FMA) and N,N-dimethylaminoethyl methacrylate (DMA) | O2 / N2 | Increases from 24.5 °C to 55 °C with O2. nih.gov | Reversible by purging with N2. nih.gov |

Redox-Responsive Systems

Polymeric Materials for Optical and Electronic Devices

The optical properties of polymers containing this compound, such as transparency and a tunable refractive index, make them suitable for applications in optical and electronic devices.

Optical Waveguide Components

Optical waveguides are fundamental components in integrated photonics, enabling the low-loss propagation of light. researchgate.netmdpi.com Polymers are an attractive material for waveguides due to their potential for low-cost, large-scale production. mdpi.com

Adhesives for Optical Polymers

Polymers derived from this compound are utilized as adhesives for optical polymers, demonstrating significantly improved adhesive properties compared to their non-fluorinated counterparts. google.com The introduction of the difluoroethoxy group into the polymer structure enhances its performance, making it a valuable component in the formulation of high-performance adhesives for optical applications. google.com Methacrylate adhesives, in general, are known for their high bonding strength and rapid curing times on a variety of substrates, including plastics. vitrochem.com They are versatile and require minimal surface preparation to achieve strong adhesion. vitrochem.com Specifically, two-part methacrylate adhesive systems are designed for structurally bonding various substrates, including fiberglass, steel, aluminum, and a range of plastics. fgci.com

Biomedical Engineering and Diagnostic Platforms

Polymers incorporating this compound are emerging as significant materials in biomedical engineering, particularly in the development of diagnostic platforms and therapeutic systems. Their unique properties make them suitable for a range of applications, from advanced imaging to drug delivery and tissue regeneration. Synthetic polymeric materials are widely used in biomedical applications due to their ease of manufacturing, tunable properties, and cost-effectiveness. uobabylon.edu.iq Biocompatible polymers are crucial for applications that involve close contact with living tissues, aiming to improve bodily functions without causing adverse reactions. nih.gov

19F Magnetic Resonance Imaging (MRI) Tracers

Fluorine-19 (¹⁹F) MRI is a promising, non-invasive diagnostic tool that offers high contrast with virtually no background signal from the body. nih.govresearchgate.net This allows for the clear visualization of fluorinated tracers. nih.gov Polymers based on N-(2,2-difluoroethyl)acrylamide (a derivative of this compound) are considered ideal candidates for ¹⁹F MRI tracers. researchgate.netresearchgate.net These polymers possess a high concentration of magnetically equivalent fluorine atoms, which is a key requirement for sufficient sensitivity in ¹⁹F MRI. researchgate.netugent.be

Design Considerations for Enhanced 19F MR Signal

The effectiveness of a ¹⁹F MRI tracer is highly dependent on its molecular design and structure. acs.org Several factors must be optimized to maximize the ¹⁹F MR signal while maintaining favorable biological properties. nih.gov

Fluorine Content and Mobility: While a high fluorine content is desirable for a strong signal, excessive fluorine density within a nanoparticle's core can restrict chain mobility, leading to signal attenuation. nih.govacs.org Therefore, a balance must be struck. Incorporating hydrophilic comonomers can enhance the mobility of the fluorinated segments, leading to an improved signal. acs.orgnih.gov For instance, the T2 relaxation time, a key parameter for MRI signal intensity, increases with greater fluorine mobility. nih.gov

Molecular Architecture: The architecture of the polymer plays a crucial role. For example, gradient copolymers have been shown to outperform block copolymers in ¹⁹F MRI performance due to enhanced relaxivity. acs.org The structure must be optimized to prevent the quenching effect of F-F interactions. nih.gov

Stimuli-Responsiveness: "Smart" polymers that respond to stimuli like temperature or pH can be designed to switch their ¹⁹F MRI signal "on" or "off." nih.gov For example, thermoresponsive polymers can self-assemble into nanoparticles at body temperature, which can influence the MRI signal. researchgate.net

| Property | Description | Impact on ¹⁹F MRI Signal |

| Fluorine Content | The concentration of fluorine atoms in the polymer. | High content is necessary for a detectable signal, but excessive density can lead to quenching. nih.govnih.gov |

| Chain Mobility | The flexibility of the polymer chains, particularly the fluorinated segments. | High mobility leads to longer T2 relaxation times and a stronger signal. acs.orgnih.gov |

| Hydrophilicity | The affinity of the polymer for water. | Enhances solubility and hydration, which can improve chain mobility and signal. nih.govacs.org |

| Polymer Architecture | The arrangement of monomer units (e.g., block, gradient, star). | Can significantly influence self-assembly, hydration, and relaxivity. acs.org |

Self-Assembled Nanoparticles as Imaging Agents

Amphiphilic block copolymers containing a fluorinated block can self-assemble in aqueous solutions to form nanoparticles. nih.govnih.gov These nanoparticles serve as effective ¹⁹F MRI imaging agents, offering high fluorine loading. nih.gov

Synthesis and Morphology: Techniques like polymerization-induced self-assembly (PISA) are used to synthesize these nanoparticles in a single step. nih.govacs.org This method allows for the creation of nanoparticles with varying morphologies and sizes, typically ranging from 60 to 220 nm. nih.gov For instance, BAB triblock copolymers with thermoresponsive poly[N-(2,2-difluoroethyl)acrylamide] (PDFEA) blocks and a hydrophilic poly(ethylene glycol) block can form nanoparticles in dilute aqueous solutions. researchgate.net

Core-Shell Structure: In these self-assembled structures, the hydrophobic fluorinated segments typically form the core of the nanoparticle, while a hydrophilic block, such as PEG, forms the shell. nih.govnih.gov This structure is crucial for stability in an aqueous environment. However, a rigid, glassy core can lead to a diminished ¹⁹F MR signal. nih.gov To counteract this, a small amount of a hydrophilic comonomer can be incorporated into the core-forming block to improve flexibility and signal strength. nih.gov

In Vitro and In Vivo Performance: These nanoparticles have demonstrated strong ¹⁹F NMR/MRI signals in aqueous phantoms and have been successfully visualized in vivo after subcutaneous injection in mice, confirming their biomedical potential. nih.gov

| Copolymer System | Nanoparticle Size | Key Findings |

| PEG-b-P(TFEAM) | 60-220 nm | Synthesized via aqueous dispersion PISA; structure optimized to maximize magnetic relaxation of the fluorinated core for a strong ¹⁹F NMR/MRI signal. nih.govacs.org |

| PHPMA-b-PDFEA | ~120 nm | Thermoresponsive nanogels form upon heating; suitable size for angiogenesis imaging. researchgate.net |

| PDFEA-b-PEG-b-PDFEA | Varies with concentration | Forms nanoparticles in dilute solutions and physically cross-linked hydrogels at higher concentrations. researchgate.net |

Advanced Drug Delivery Systems (DDSs)

Polymers based on this compound and its derivatives are being explored for advanced drug delivery systems (DDSs). googleapis.com These polymers can be designed to be stimuli-responsive, releasing their payload in response to specific environmental triggers such as changes in pH or redox potential. nih.gov

For example, dual stimuli-responsive ¹⁹F MR tracers have been developed where hydrophobic drugs are attached to the polymer backbone via cleavable bonds. nih.gov Upon reaching a target environment with a specific pH or reductive state, the bonds break, releasing the drug. nih.gov This release event can be monitored by ¹⁹F MRI, as the increased mobility of the fluorine atoms upon drug release enhances the ¹⁹F MR signal intensity by approximately 30-50%. nih.gov This "theranostic" approach combines therapeutic action with diagnostic imaging. researchgate.net

Tissue Engineering Scaffolds (e.g., Hydrogels)

Hydrogels are highly promising materials for tissue engineering scaffolds due to their biocompatibility, biodegradability, and ability to mimic the native extracellular matrix. ugent.benih.govmdpi.com Polymers of this compound and its derivatives can be incorporated into hydrogel structures, offering unique advantages. ugent.be

Enhancing Material Durability and Mechanical Performance

The incorporation of this compound into polymer structures offers a versatile and effective strategy for enhancing the durability and mechanical properties of a wide range of materials. This section explores its application in the modification of resins and composites, as well as its role in the development of advanced nanocomposites.

Modification of Resins and Composites

The introduction of this compound into resin and composite formulations has been shown to significantly improve their mechanical properties and long-term durability. For instance, studies on dental resins have demonstrated that the inclusion of fluorinated monomers like 2,2,2-trifluoroethyl methacrylate (a related compound) can lead to improved mechanical properties and durability over time. researchgate.net

For example, a study on autopolymerized hard direct denture reline resins found that incorporating 2,2,2-trifluoroethyl methacrylate (TFEMA) improved the mechanical properties and durability. researchgate.net The addition of TFEMA tended to reduce water absorption and solubility while increasing the contact angle, suggesting enhanced resistance to the oral environment. researchgate.net

The table below summarizes findings from a study on denture reline resins modified with TFEMA, illustrating the impact on material properties.

| Property | Effect of TFEMA Addition | Significance |

|---|---|---|

| Elasticity and Stiffness | Increased | Improved mechanical performance |

| Dynamic Mechanical Property Changes Over Time | Reduced | Enhanced long-term durability |

| Water Absorption and Solubility | Reduced | Improved resistance to degradation in aqueous environments |

| Contact Angle | Increased | Indicates a more hydrophobic surface, potentially reducing water sorption |

These findings underscore the potential of using fluorinated methacrylates to enhance the performance of resins and composites in demanding applications.

Nanocomposite Development

The use of this compound extends to the development of advanced nanocomposites, where it contributes to the formation of materials with tailored properties. preprints.org Nanocomposites are materials in which a polymer matrix is reinforced with nanoscale fillers, leading to enhancements in mechanical, thermal, and other properties. preprints.orgunirioja.es

The synthesis of polymer nanocomposites can be achieved through various methods, including in situ polymerization, where the monomer is polymerized in the presence of the nanofiller. mdpi.com This approach can lead to good dispersion of the nanoparticles and strong interfacial adhesion between the filler and the polymer matrix, which are crucial for achieving desired property enhancements. researchgate.netresearchgate.net

For example, the development of poly(methyl methacrylate) (PMMA)-based nanocomposites has been a significant area of research. researchgate.netnih.gov The incorporation of nanofillers can improve properties like flexural strength, modulus, and hardness. compmj.com In one study, the addition of hybrid nanofillers to a PMMA matrix resulted in a substantial increase in both flexural and tensile strength. compmj.com

Fluoropolymers, including those derived from this compound, are also utilized in the synthesis of nanoparticles for biomedical applications, such as 19F Magnetic Resonance Imaging (MRI). nih.govacs.org The synthesis often involves techniques like reversible-deactivation radical polymerizations to create well-defined block copolymers that can self-assemble into nanoparticles of controlled size and morphology. acs.orgacs.org

The table below presents data on the effect of incorporating nanoparticles into a polymer matrix, based on findings from research on PMMA nanocomposites.

| Property | Matrix | Reinforcement | Observation | Reference |

|---|---|---|---|---|

| Flexural Strength | PMMA | Hybrid Nanofillers (HNTs/MWCNTs) | Significant increase observed | compmj.com |

| Flexural Modulus | PMMA | Hybrid Nanofillers (HNTs/MWCNTs) | Substantial rise, indicating improved stiffness | compmj.com |

| Tensile Strength | PMMA | Hybrid Nanofillers (HNTs/MWCNTs) | Increased, indicating enhanced resistance to pulling forces | compmj.com |

| Thermal Stability | PMMA/Melamine | CuO Nanoparticles | Significant improvement in degradation temperature | mdpi.com |

The development of nanocomposites containing fluorinated polymers like those derived from this compound holds promise for creating materials with enhanced durability and performance for a variety of advanced applications.

Computational Chemistry and Theoretical Studies of 2,2 Difluoroethyl Methacrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the DFEMA monomer. sumitomo-chem.co.jpmdpi.com These calculations can predict various molecular characteristics with a high degree of accuracy.

The electronic structure of a molecule dictates its reactivity and physical properties. aps.org For DFEMA, understanding the distribution of electrons is crucial for predicting its behavior in polymerization reactions. Methods like DFT and ab initio calculations are employed to determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mit.eduufms.br The energy difference between HOMO and LUMO, known as the band gap, provides insights into the molecule's stability and reactivity. ufms.br

Computational analysis reveals the electron density distribution across the DFEMA molecule. The presence of electronegative fluorine atoms significantly influences this distribution, creating partial positive and negative charges on different atoms. This charge distribution is a key factor in intermolecular interactions and the monomer's reactivity.

A summary of typical quantum chemical descriptors calculated for methacrylate-based systems is presented below.

| Descriptor | Description | Typical Calculated Values for Methacrylate (B99206) Systems |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |

| Band Gap (eV) | Energy difference between ELUMO and EHOMO | 5.0 to 6.0 |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity | 2.0 to 3.0 |

| Mulliken Atomic Charges | Partial charges on individual atoms | Varies by atom |

| Note: The values presented are illustrative for methacrylate systems and can vary based on the specific computational method and basis set used. |

Quantum chemical calculations can predict thermochemical properties like the heat of formation, which is crucial for understanding the energetics of polymerization. rsc.org Furthermore, these methods can simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. epstem.netresearchgate.net By comparing calculated spectra with experimental data, researchers can confirm the structure of the monomer and its polymers. nih.gov

For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the DFEMA molecule. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR data, providing detailed structural information. st-andrews.ac.uk

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. chemrxiv.org For poly(2,2-difluoroethyl methacrylate) (PDFEMA), MD simulations provide insights into the polymer's conformational dynamics, structure, and interactions with other molecules, such as solvents or other polymers in a blend. nih.govrsc.org

In these simulations, the polymer chains are modeled atomistically, and their movements are tracked over time by solving Newton's equations of motion. rsc.org This allows for the investigation of properties like the radius of gyration, which describes the size and shape of the polymer coil, and the diffusion of small molecules through the polymer matrix. mdpi.com MD simulations have been successfully applied to study the behavior of various poly(methacrylate) systems, revealing details about chain packing and mobility. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the complex reaction mechanisms involved in the polymerization of DFEMA. sumitomo-chem.co.jparxiv.org Theoretical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. rsc.org This information helps in understanding the step-by-step process of how monomers add to a growing polymer chain.

For example, DFT calculations can be used to study the initiation, propagation, and termination steps of free-radical polymerization of methacrylate monomers. mdpi.com By calculating the activation energies for different reaction pathways, researchers can determine the most likely mechanism and predict how changes in reaction conditions, such as temperature or the presence of a catalyst, will affect the polymerization process. rsc.org

Polymerization Kinetic Modeling and Simulation

Kinetic modeling and simulation are essential for understanding and optimizing the polymerization process of DFEMA on a macroscopic level. core.ac.ukmdpi.com These models use mathematical equations to describe the rates of the various reactions occurring during polymerization, such as initiation, propagation, and termination. mdpi.comscielo.br

By solving these equations, it is possible to predict how the monomer conversion, polymer molecular weight, and molecular weight distribution will change over time. nih.gov This information is critical for designing and controlling industrial polymerization reactors to produce PDFEMA with desired properties. Kinetic models can also incorporate diffusion-controlled effects, which become important at high monomer conversions when the viscosity of the reaction mixture increases significantly. mdpi.com

Structure-Property Relationship Predictions through Theoretical Approaches

A key goal in polymer science is to understand the relationship between the chemical structure of a polymer and its macroscopic properties. nih.gov Theoretical approaches, including both quantum chemical calculations and molecular dynamics simulations, play a crucial role in establishing these structure-property relationships for PDFEMA. researchgate.net

For example, computational methods can predict the glass transition temperature (Tg) of the polymer, which is a critical parameter determining its mechanical properties. chemrxiv.org By systematically modifying the polymer structure in silico (e.g., changing the length of the side chain or introducing comonomers), researchers can predict how these changes will affect the Tg and other properties. This predictive capability accelerates the design of new fluorinated polymers with tailored characteristics for specific applications. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 2,2-Difluoroethyl Methacrylate (B99206) (DFEMA) has primarily focused on its synthesis, polymerization, and the properties of the resulting fluorinated polymers. A key finding is that DFEMA can be synthesized directly from 2,2-difluorohalogenated ethane (B1197151) and a methacrylate salt in a single step, offering a more efficient process than multi-step alternatives. google.com The polymerization of DFEMA, often through free-radical processes, yields polymers with a unique combination of properties attributed to the fluorine-containing side chains. sciengine.compaint.org

Copolymerization of DFEMA with other monomers, such as methyl methacrylate (MMA) and ethyl methacrylate (EMA), has been a significant area of investigation. paint.orgmdpi.com These studies have demonstrated that incorporating DFEMA can enhance properties like thermal stability and water repellency in the resulting copolymers. mdpi.com The presence of fluorine atoms is known to impart low surface energy and chemical inertness. researchgate.net Research has shown that even a small molar percentage of a fluorinated comonomer can significantly improve the photochemical stability and hydrophobicity of methacrylic polymers. mdpi.com

The resulting poly(2,2-difluoroethyl methacrylate) and its copolymers have been explored for various applications. Their unique properties make them suitable as intermediates for other fluorine-containing polymers and for use in coatings, particularly for protecting cultural heritage, where water repellency and durability are crucial. google.commdpi.com

Emerging Trends in this compound Research

A significant emerging trend in the research of this compound and other fluorinated methacrylates is their application in advanced materials for electronics and biomedical fields. sciengine.comresearchgate.net The unique dielectric properties and chemical stability of fluorinated polymers make them promising candidates for flexible electrodes, energy storage capacitors, and electroluminescent devices. sciengine.comresearchgate.net